![molecular formula C12H19N3O B2358680 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol CAS No. 1594714-10-9](/img/structure/B2358680.png)
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of cyclohexanol derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in the development of cancer and neurodegenerative diseases. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been shown to reduce the production of amyloid-beta, which is a protein that is associated with the development of Alzheimer's disease. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is that it has been shown to have low toxicity and to be well-tolerated in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are many potential future directions for research on 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol. One area of research could be to further elucidate its mechanism of action and to optimize its therapeutic potential. Another area of research could be to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies could be conducted to evaluate its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol involves the reaction of 4-methyl-2-aminopyrimidine with cyclohexanone in the presence of a reducing agent. The product is then subjected to further purification steps to obtain pure 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol. The synthesis of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancer. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)15(2)10-5-3-4-6-11(10)16/h7-8,10-11,16H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWGVLPCRXEJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CCCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B2358597.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)
![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)


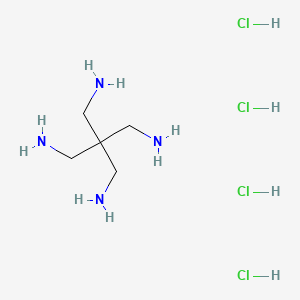

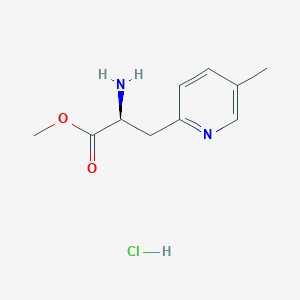
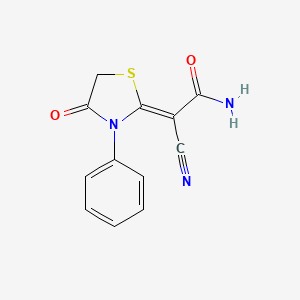
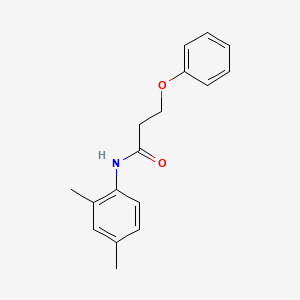
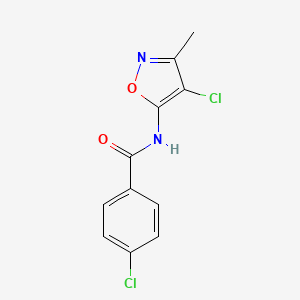
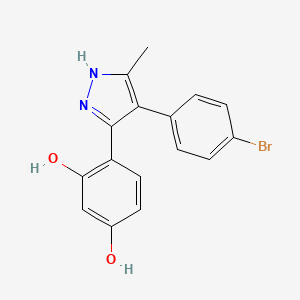
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)